molecular formula C14H13FN2O3 B12311540 2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

Cat. No.: B12311540
M. Wt: 276.26 g/mol
InChI Key: PTBSLZXOEYOSSN-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a fluorophenyl group and an oxolane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Formation of the Oxolane Ring: The oxolane ring can be formed through a cyclization reaction involving a diol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid
  • 1-(4-fluorophenyl)-3-(1H-pyrazol-5-yl)propan-1-one
  • 4-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrazole and an oxolane ring. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13FN2O3

Molecular Weight

276.26 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid

InChI

InChI=1S/C14H13FN2O3/c15-9-1-3-10(4-2-9)17-12(5-7-16-17)13-11(14(18)19)6-8-20-13/h1-5,7,11,13H,6,8H2,(H,18,19)

InChI Key

PTBSLZXOEYOSSN-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1C(=O)O)C2=CC=NN2C3=CC=C(C=C3)F

Origin of Product

United States

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